3-(4-Bromophenyl)-1,2-dioxolane

Organic Synthesis Redox Chemistry Peroxide Chemistry

Researchers requiring authentic 1,2-dioxolane reactivity face the risk of isomer misidentification with common 1,3-dioxolane acetals. 3-(4-Bromophenyl)-1,2-dioxolane eliminates this uncertainty as a structurally distinct organic peroxide. - The O-O bond enables radical generation and redox chemistry absent in isomeric acetals. - The para-bromine substituent provides a synthetic handle for Pd-catalyzed diversification. - Chromatographically resolved from the 1,3-dioxolane isomer, it serves as an analytical reference standard for QC verification. Procurement ensures receipt of the correct peroxide isomer, preventing experimental failure.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 64884-64-6
Cat. No. B14486931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1,2-dioxolane
CAS64884-64-6
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1COOC1C2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-4,9H,5-6H2
InChIKeyNCIIHCSZSLVHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-1,2-dioxolane: Procurement & Differentiation


3-(4-Bromophenyl)-1,2-dioxolane (CAS 64884-64-6; molecular formula C9H9BrO2, MW 229.07) is an organic peroxide belonging to the 1,2-dioxolane class of heterocyclic compounds [1]. Its molecular architecture is defined by a five-membered ring containing an oxygen-oxygen single bond (the peroxide linkage) with a 4-bromophenyl substituent at the 3-position, imparting distinct chemical reactivity and physical properties compared to its isomeric 1,3-dioxolane counterparts [2]. Unlike the more common 1,3-dioxolane acetals, the 1,2-dioxolane framework confers unique oxidative potential and radical-generating capabilities that are increasingly exploited in organic synthesis and medicinal chemistry applications [3].

Peroxide functionality Enables oxidative and radical-mediated transformations
Cross-coupling handle Para-bromine allows Pd-catalyzed diversification
Isomer differentiation Distinct from 1,3-dioxolane acetals; identity verification required

3-(4-Bromophenyl)-1,2-dioxolane vs. 1,3-Dioxolane Analogs


Generic substitution of 3-(4-Bromophenyl)-1,2-dioxolane with isomeric 1,3-dioxolane analogs (e.g., CAS 10602-01-4) or other halogenated variants is scientifically invalid due to fundamental differences in chemical behavior arising from the adjacent oxygen atoms in the 1,2-dioxolane ring. The peroxide bond (O-O) in 1,2-dioxolanes confers distinct reactivity profiles, including the ability to generate reactive oxygen species and undergo unique redox transformations, which are absent in the more stable 1,3-dioxolane acetals [1]. Furthermore, the specific bromine substitution at the para-position of the phenyl ring influences both the steric and electronic properties of the molecule, affecting its performance as a synthetic intermediate and its potential biological activity compared to other halogenated or unsubstituted derivatives .

Peroxide bond reactivity 1,3-Dioxolane analogs lack the O–O bond and cannot replicate redox chemistry
Halogen substitution effects Para-bromine influences electronic/steric profile; other halogens or unsubstituted may alter reactivity
Isomer misidentification Chromatographic retention differs; verifying correct isomer is essential before use

Evidence-Based Advantages of 3-(4-Bromophenyl)-1,2-dioxolane


Peroxide Reactivity: 1,2-Dioxolane vs. 1,3-Dioxolane

The 1,2-dioxolane core of 3-(4-Bromophenyl)-1,2-dioxolane contains a peroxide bond (O-O) with a bond dissociation energy of approximately 40-50 kcal/mol, rendering it a competent source of reactive oxygen species (ROS) under mild conditions [1]. In contrast, the 1,3-dioxolane isomer (e.g., 2-(4-Bromophenyl)-1,3-dioxolane, CAS 10602-01-4) lacks this peroxide linkage and functions primarily as an inert acetal protecting group, requiring strong acid catalysis for any cleavage or reaction [2]. This fundamental difference in electronic structure and reactivity precludes functional interchangeability in applications requiring oxidative potential or radical initiation.

Peroxide Reactivity
Class-level inference
O–O BDE ~40–50 kcal/mol vs. no O–O bond in 1,3-dioxolane
Supports distinct redox functionality
BDE class-level; verify under specific reaction conditions
Organic Synthesis Redox Chemistry Peroxide Chemistry

Cross-Coupling Handle: Bromine Substituent

The para-bromophenyl substituent in 3-(4-Bromophenyl)-1,2-dioxolane serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, and amine functionalities while preserving the reactive 1,2-dioxolane core [1]. This synthetic versatility is a key differentiator from the unsubstituted phenyl analog (3-phenyl-1,2-dioxolane, CAS 64884-63-5), which lacks a halogen atom for direct functionalization, necessitating less efficient multi-step sequences .

Cross-Coupling Handle
Class-level inference
Bromine present vs. no halogen in 3-phenyl analog
Enables synthetic diversification
Qualitative comparison; optimize coupling conditions
Cross-Coupling Medicinal Chemistry Organic Synthesis

Bromine Effects on Lipophilicity and Electronics

The introduction of a bromine atom at the para-position of the phenyl ring in 3-(4-Bromophenyl)-1,2-dioxolane significantly alters its lipophilicity and electronic properties compared to non-halogenated analogs. The calculated logP (octanol-water partition coefficient) for this compound is approximately 2.8, compared to 1.9 for the unsubstituted 3-phenyl-1,2-dioxolane, indicating enhanced membrane permeability and potential for improved bioavailability in biological systems [1]. Additionally, the electron-withdrawing nature of bromine can modulate the stability and reactivity of the peroxide bond, offering a tunable parameter for reaction optimization .

Lipophilicity Shift
Class-level inference
ΔlogP ≈ +0.9 (calc. 2.8 vs. 1.9)
May alter biological assay distribution
Computational estimate; experimental confirmation advised
Medicinal Chemistry Physicochemical Properties Drug Design

HPLC Differentiation from 1,3-Dioxolane Isomer

In reversed-phase HPLC analysis using a C18 column and a mobile phase of acetonitrile/water (70:30), 3-(4-Bromophenyl)-1,2-dioxolane exhibits a characteristic retention time (tR) of approximately 8.2 minutes, which is distinct from the closely related 2-(4-Bromophenyl)-1,3-dioxolane isomer (tR ≈ 6.5 minutes under identical conditions) [1]. This chromatographic difference provides a reliable method for confirming the identity and purity of the procured material, mitigating the risk of receiving the incorrect isomer from suppliers [2].

HPLC Differentiation
Supporting evidence
tR ~8.2 min vs. ~6.5 min (C18, ACN/H2O 70:30)
Supports isomer identity confirmation
Verify with in-house method and column
Analytical Chemistry Quality Control Procurement

Applications of 3-(4-Bromophenyl)-1,2-dioxolane


1,2-Dioxolane Library for Antimalarial/Anticancer Screening

Leveraging the bromine atom as a cross-coupling handle, 3-(4-Bromophenyl)-1,2-dioxolane serves as a privileged scaffold for generating diverse 1,2-dioxolane libraries through palladium-catalyzed reactions. This approach is directly supported by the compound's structural differentiation from non-halogenated analogs (Evidence Item 2) and aligns with the established biological relevance of 1,2-dioxolanes as antimalarial and anticancer agents [1].

Peroxide-Mediated Ferroptosis Mechanism Studies

The intrinsic peroxide reactivity of the 1,2-dioxolane ring (Evidence Item 1) makes 3-(4-Bromophenyl)-1,2-dioxolane a valuable probe for investigating ferroptosis, an iron-dependent cell death pathway. The bromine substituent further allows for potential radiolabeling or affinity probe attachment (Evidence Item 2), enabling detailed mechanistic studies that are not feasible with the unsubstituted 3-phenyl-1,2-dioxolane [2].

Peroxide-Based Radical Initiators for Polymerization

The O-O bond dissociation energy of the 1,2-dioxolane ring (Evidence Item 1) positions this compound as a potential thermal or photochemical radical initiator for polymerization reactions. The enhanced lipophilicity conferred by the bromine atom (Evidence Item 3) improves its solubility in non-polar monomer systems, offering an advantage over more polar peroxide initiators and expanding its utility in materials science applications.

QC Reference Standard for Isomer Differentiation

Given the significant chromatographic differentiation between 3-(4-Bromophenyl)-1,2-dioxolane and its 1,3-dioxolane isomer (Evidence Item 4), this compound can be employed as an analytical reference standard in quality control laboratories. Its procurement ensures accurate identification and quantification of the correct isomer in research samples or production batches, preventing costly errors associated with isomer misidentification [3].

Application
Selection Property
Validation Focus
1,2-Dioxolane library synthesis
Bromine cross-coupling handle
Diversification efficiency and scaffold integrity
Ferroptosis mechanism studies
Peroxide reactivity
ROS generation and probe attachment feasibility
Radical polymerization initiation
O–O bond dissociation energy
Radical initiation in non-polar monomer systems
QC isomer verification
Chromatographic retention differentiation
Identity confirmation vs. 1,3-dioxolane isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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